(Z)-Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
(Z)-Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class, renowned for its broad-spectrum activity against a wide array of fungal plant pathogens. First commercialized in 1999 by Shionogi, this active ingredient has become a significant tool in crop protection. Its efficacy stems from its ability to inhibit mitochondrial respiration in fungi, a mode of action that distinguishes it from many other fungicides. This technical guide provides an in-depth overview of the discovery of (Z)-Metominostrobin, a detailed synthesis pathway with experimental protocols, and a comprehensive look at its mechanism of action. Quantitative data on its biological activity is presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Discovery and Development
The discovery of (Z)-Metominostrobin is rooted in the study of natural antifungal compounds. The strobilurins, the chemical family to which Metominostrobin belongs, were first isolated from wood-rotting mushrooms such as Oudemansiella mucida and Strobilurus tenacellus[1][2][3]. These naturally occurring compounds exhibited potent fungicidal properties, which spurred the development of synthetic analogs with improved stability and efficacy for agricultural use.[2]
Metominostrobin emerged from this research as a second-generation strobilurin fungicide. It is a systemic, curative, and preventative fungicide primarily developed for the control of rice blast (Pyricularia oryzae).[2][4] Over time, its application has expanded to other crops, including wheat, soybeans, cotton, and corn.[4]
Synthesis Pathway
The chemical synthesis of (Z)-Metominostrobin is a multi-step process that has been detailed in several patents. A common and efficient pathway starts from diphenyl ether and proceeds through four key transformations: acylation, hydrolysis, oximation, and methylation.
Experimental Protocols
The following protocols are based on methodologies described in patent literature.
Step 1: Acylation of Diphenyl Ether to 2-(Phenoxy)Benzoyl Nitrile
-
Materials: Diphenyl ether, ethanedinitrile (oxalyl nitrile), anhydrous aluminum chloride, and a suitable solvent (e.g., dichloromethane).
-
Procedure: To a cooled solution (-5 to 0 °C) of diphenyl ether and ethanedinitrile in the solvent, anhydrous aluminum chloride is added portion-wise while maintaining the temperature. The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(phenoxy)benzoyl nitrile.
Step 2: Hydrolysis of 2-(Phenoxy)Benzoyl Nitrile to 2-(2-Phenoxyphenyl)-2-oxoacetamide
-
Materials: 2-(Phenoxy)benzoyl nitrile, 6N hydrochloric acid.
-
Procedure: 2-(Phenoxy)benzoyl nitrile is suspended in 6N hydrochloric acid and stirred at room temperature for an extended period (e.g., 22-24 hours). Water is then added to the mixture, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic extract is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-(2-phenoxyphenyl)-2-oxoacetamide.
Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-oxoacetamide to 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide
-
Materials: 2-(2-Phenoxyphenyl)-2-oxoacetamide, hydroxylamine sulfate, toluene.
-
Procedure: A mixture of 2-(2-phenoxyphenyl)-2-oxoacetamide and hydroxylamine sulfate in toluene is heated at a specific temperature (e.g., 70-72 °C) for several hours. After cooling to room temperature, water is added, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide.
Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide to (Z)-Metominostrobin
-
Materials: 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide, dimethyl sulfate, potassium carbonate, acetone.
-
Procedure: To a suspension of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide and potassium carbonate in acetone, dimethyl sulfate is added dropwise. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is then purified, for example, by recrystallization, to yield (Z)-Metominostrobin.
Quantitative Data for Synthesis
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | 2-(Phenoxy)Benzoyl Nitrile | Diphenyl Ether | Ethanedinitrile, AlCl₃ | -5 to 0 °C, then RT | ~71% |
| 2 | 2-(2-Phenoxyphenyl)-2-oxoacetamide | 2-(Phenoxy)Benzoyl Nitrile | 6N HCl | Room Temperature, 22-24h | 85-87% |
| 3 | 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide | 2-(2-Phenoxyphenyl)-2-oxoacetamide | Hydroxylamine Sulfate | 70-72 °C, 5-6h | ~98% |
| 4 | (Z)-Metominostrobin | 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide | Dimethyl Sulfate, K₂CO₃ | Room Temperature | High |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Mechanism of Action: Inhibition of Mitochondrial Respiration
(Z)-Metominostrobin, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain of fungi.
The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for the production of ATP, the main energy currency of the cell. (Z)-Metominostrobin specifically binds to the Qo site of cytochrome b, a key component of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1. The disruption of the electron flow has two major consequences:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By halting electron flow, (Z)-Metominostrobin effectively stops ATP production, leading to a rapid depletion of the fungal cell's energy reserves.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.
The combined effects of energy deprivation and oxidative stress ultimately lead to the inhibition of fungal growth and spore germination.
Signaling Pathway Diagram
Caption: Mechanism of action of (Z)-Metominostrobin in the fungal mitochondrion.
Biological Activity
(Z)-Metominostrobin exhibits a broad spectrum of fungicidal activity. While it was initially developed for rice blast, its efficacy extends to various other economically important plant pathogens.
Quantitative Fungicidal Activity
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) |
| Pyricularia oryzae | Rice Blast | Data not available |
| Rhizoctonia solani | Sheath Blight (Rice) | Data not available |
| Blumeria graminis | Powdery Mildew (Cereals) | Data not available |
| Septoria tritici | Leaf Blotch (Wheat) | Data not available |
| Puccinia spp. | Rusts (Cereals) | Data not available |
Note: Specific EC₅₀ values are highly dependent on the fungal isolate, experimental conditions, and are often proprietary data. The table indicates the types of pathogens generally controlled by Metominostrobin.
Experimental Workflow
The development and evaluation of a fungicide like (Z)-Metominostrobin follow a structured workflow, from initial synthesis to final field trials.
Workflow Diagram
Caption: General workflow for the development and evaluation of (Z)-Metominostrobin.
Conclusion
(Z)-Metominostrobin stands as a testament to the successful development of synthetic fungicides inspired by natural products. Its well-defined synthesis pathway and its potent and specific mechanism of action make it a valuable tool for managing a wide range of fungal diseases in agriculture. Understanding the technical details of its discovery, synthesis, and mode of action is crucial for its effective and sustainable use, as well as for the development of new and improved fungicidal agents in the future. Further research to populate a comprehensive public database of its efficacy against various pathogens would be a valuable asset to the scientific community.
References
- 1. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]
- 2. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. AgroPages-Metominostrobin market current trends and future aspect analysis by 2027-Agricultural news [news.agropages.com]
